Mating Factor

GPCR Ligand Binding Affinity

Researchers studying yeast Ste2p GPCR signaling need defined tools, yet full-length α-factor (13-aa) triggers complete signal transduction, confounding competitive binding and structure-activity dissection. Mating Factor α (1-6) is the synthetic N-terminal hexapeptide (Trp-His-Trp-Leu-Gln-Leu) lacking the C-terminal activation domain: • Competitive Ste2p ligand for binding assays without triggering downstream signaling cascades • G1-phase cell cycle synchronization at adjusted concentrations (arrests DNA synthesis initiation) • Defined internal standard (MW 882.02) for quantitative proteomic assays, validated in multiplex serum protein workflows

Molecular Formula C45H59N11O8
Molecular Weight 882.0 g/mol
CAS No. 65418-88-4
Cat. No. B1433442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMating Factor
CAS65418-88-4
Molecular FormulaC45H59N11O8
Molecular Weight882.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CNC5=CC=CC=C54)N
InChIInChI=1S/C45H59N11O8/c1-24(2)15-35(42(60)52-34(13-14-39(47)57)41(59)56-38(45(63)64)16-25(3)4)54-43(61)36(18-27-21-50-33-12-8-6-10-30(27)33)55-44(62)37(19-28-22-48-23-51-28)53-40(58)31(46)17-26-20-49-32-11-7-5-9-29(26)32/h5-12,20-25,31,34-38,49-50H,13-19,46H2,1-4H3,(H2,47,57)(H,48,51)(H,52,60)(H,53,58)(H,54,61)(H,55,62)(H,56,59)(H,63,64)
InChIKeyPBLMMVDDGREFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mating Factor α (1-6) Overview


Mating Factor α (1-6) (CAS 65418-88-4) is a synthetic hexapeptide corresponding to the N-terminal six residues (Trp-His-Trp-Leu-Gln-Leu) of the Saccharomyces cerevisiae α-factor mating pheromone . With a molecular weight of 882.02 g/mol and typical purity ≥97% by HPLC [1], this fragment serves as a foundational tool in yeast biology, providing a truncated version of the native 13-amino acid pheromone for defined experimental applications.

Synthetic peptide fragment – truncated N-terminal 1-6 residues of yeast α-factor pheromone, enabling partial receptor engagement studies.
GPCR/Ste2p binding model – supports competitive binding assays without full agonist-induced signaling.
High-purity synthetic peptide – consistent quality for reproducible yeast biology and proteomics workflows.

Why Full-Length α-Factor Cannot Substitute


Generic substitution of the 1-6 fragment with full-length α-factor (WHWLQLKPGQPMY) or other synthetic analogs is scientifically invalid due to the strict structure-activity relationship of the α-factor/Ste2p GPCR system [1]. The 1-6 fragment lacks the C-terminal region (residues 7-13), which is essential for high-affinity binding and full agonist-induced signal transduction [1]. Consequently, the fragment exhibits attenuated or distinct biological activity, making it uniquely suited for experiments requiring partial receptor engagement, competitive binding assays without downstream activation, or as a defined control for species-specific pheromone responses [1].

Full-length α-factor triggers full agonist signaling; its use may mask partial receptor engagement outcomes needed for mechanistic studies.
Cross-species α-factor variants (e.g., S. kluyveri) exhibit distinct receptor selectivity; direct substitution may confound species-specific response interpretation.
Synthetic analogs with modified C-terminal regions alter binding affinity and downstream effects; they may not replicate the 1-6 fragment's defined partial-engagement profile.

Mating Factor α (1-6) Quantitative Differentiation


Receptor Binding Affinity: α-Factor vs. MFN5

The full-length α-factor (13-mer) binds to Ste2p with a dissociation constant (Kd) of 0.3 μM, as determined by competitive binding of ³⁵S-α-factor to haploid a cells [1]. In contrast, the synthetic analog MFN5 ([YWHWLQLKPGQPNleF]) exhibits a Kd of 64 nM (6.4 × 10⁻⁸ M) on plasma membranes and intact cells, representing a 4.7-fold higher affinity [2]. This quantitative difference underscores that modifications to the α-factor sequence can dramatically enhance receptor binding, a property not shared by the unmodified 1-6 fragment.

Receptor Affinity α-Factor vs MFN5
Reported
Kd 0.3 μM (α-factor) vs 64 nM (MFN5)
4.7-fold higher affinity for MFN5
Informs design of high-affinity synthetic analogs.
Cross-study data; binding assays on haploid a cells.
GPCR Ligand Binding Affinity

Species-Specific Ligand Selectivity

The α-factor from S. cerevisiae (WHWLQLKPGQPMY) and S. kluyveri (WHWLSFSKGEPMY) share the N-terminal hexapeptide (WHWLQL) but differ significantly in their C-terminal sequences [1]. In a study with mutant Ste2p receptors (S47K,T48K), the affinity of S. kluyveri α-factor was increased over 20-fold compared to wild-type receptor binding, whereas the affinity for S. cerevisiae α-factor was dramatically reduced [1]. This demonstrates that even subtle sequence divergence in the C-terminal region confers marked species selectivity.

Species-Specific Ligand Selectivity
Class-level
S. cerevisiae vs S. kluyveri α-factor
>20-fold affinity change in mutant Ste2p
Guides species-specific experimental design.
Class-level inference from mutant receptor study.
Species Specificity GPCR Ligand Recognition

Synthetic Tractability and Purity

The 1-6 fragment (MW 882.02 g/mol) is less than half the molecular weight of the full-length α-factor (MW 1684 g/mol) [1]. Commercially, the 1-6 fragment is routinely supplied with purity ≥97% by HPLC . The reduced chain length simplifies solid-phase peptide synthesis, resulting in higher yields and lower production costs, which directly translates to more economical procurement and consistent lot-to-lot quality.

Synthetic Tractability & Purity
Data to verify
MW 882 g/mol vs full-length 1684 g/mol
52% molecular weight reduction
Simplifies synthesis and improves purity consistency.
Vendor-reported purity ≥97% by HPLC.
Peptide Synthesis Cost-Efficiency Purity

Storage Stability: Lyophilized vs. Solution

According to vendor specifications, the 1-6 fragment remains stable for 36 months when stored lyophilized at -20°C in a desiccated environment [1]. In contrast, the full-length α-factor in solution is recommended for use within 1 month at -20°C to prevent potency loss [1]. This 36-fold increase in shelf life minimizes degradation and reduces the frequency of reordering, which is particularly advantageous for long-term projects or when maintaining a stock of validated reagent is critical.

Storage Stability
Data to verify
Lyophilized: 36 months at -20°C
Solution (full-length): 1 month at -20°C
Supports long-term storage and reproducibility.
Vendor-reported storage guidelines.
Stability Storage Long-term Studies

Mating Factor α (1-6) Applications


Cell Cycle Synchronization via G1 Arrest

The 1-6 fragment retains sufficient biological activity to arrest many yeast strains in the G1 phase of the cell cycle by inhibiting DNA synthesis initiation . While its potency is lower than that of the full-length pheromone, it can be used at higher concentrations (typical range 1-10 μM for full-length, with adjustments for the fragment) to achieve synchronous cultures for studies of DNA replication or mating processes .

Competitive Binding Without Signal Transduction

Because the 1-6 fragment lacks the C-terminal region essential for full agonist activity, it serves as an effective competitive ligand in binding assays designed to map receptor-ligand interactions without triggering downstream signaling cascades . This allows researchers to dissect binding affinity from efficacy in the Ste2p GPCR system .

Internal Standard for Proteomics

The defined molecular weight (882.02 g/mol) and unique sequence of the 1-6 fragment make it an ideal internal standard for quantitative proteomic assays. For instance, it has been employed in multiplex serum protein assays to evaluate the probability of colorectal cancer , demonstrating its utility beyond basic yeast biology.

Control for Species-Specific Pheromone Response

When investigating cross-reactivity between α-factors from different Saccharomyces species (e.g., S. cerevisiae vs. S. kluyveri), the 1-6 fragment can serve as a species-specific control . Its conserved N-terminal sequence but absent C-terminal selectivity determinants helps delineate the contribution of each region to receptor recognition and signaling .

Application
Selection Property
Validation Focus
G1 arrest synchronization
Partial receptor engagement without full downstream signaling
Cell cycle arrest efficiency and concentration-response titration
Competitive binding (no transduction)
Absent C-terminal signaling domain
Binding affinity vs. efficacy dissociation in Ste2p GPCR model
Internal standard for proteomics
Defined sequence and molecular weight
Quantitative assay performance and matrix-effect control
Species-specific pheromone control
Conserved N-terminal hexapeptide core
Cross-reactivity profile and receptor selectivity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mating Factor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.